N'-[(Z)-[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE
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Overview
Description
N’-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide is a complex organic compound with a molecular formula of C19H13IN2O4.
Preparation Methods
The synthesis of N’-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of 5-(4-iodophenyl)-2-furaldehyde with 1,3-benzodioxole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Chemical Reactions Analysis
N’-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N’-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide
- N’-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide
- N’-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide
These compounds share similar structural features but differ in the halogen substituent on the phenyl ring, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H13IN2O4 |
---|---|
Molecular Weight |
460.2g/mol |
IUPAC Name |
N-[(Z)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H13IN2O4/c20-14-4-1-12(2-5-14)16-8-6-15(26-16)10-21-22-19(23)13-3-7-17-18(9-13)25-11-24-17/h1-10H,11H2,(H,22,23)/b21-10- |
InChI Key |
ABZUMSGAONDGPV-FBHDLOMBSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)I |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C\C3=CC=C(O3)C4=CC=C(C=C4)I |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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